molecular formula C5H7IO3 B8756558 (Z)-Methyl 2-iodo-3-methoxyacrylate

(Z)-Methyl 2-iodo-3-methoxyacrylate

Cat. No.: B8756558
M. Wt: 242.01 g/mol
InChI Key: MDXPNXGUQIAENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Methyl 2-iodo-3-methoxyacrylate is an organic compound with the molecular formula C5H7IO3 and a molecular weight of 242.01 g/mol . It is a derivative of acrylic acid, characterized by the presence of an iodine atom and a methoxy group attached to the propenoate moiety. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

(Z)-Methyl 2-iodo-3-methoxyacrylate can be synthesized through various methods. One common synthetic route involves the reaction of methyl acrylate with iodine and methanol under specific conditions . The reaction typically requires an acidic catalyst and is carried out at room temperature. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-Methyl 2-iodo-3-methoxyacrylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives, depending on the reducing agent and conditions.

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

(Z)-Methyl 2-iodo-3-methoxyacrylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-iodo-3-methoxyprop-2-enoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the methoxy group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

(Z)-Methyl 2-iodo-3-methoxyacrylate can be compared with other similar compounds, such as:

  • Methyl 2-bromo-3-methoxyprop-2-enoate
  • Methyl 2-chloro-3-methoxyprop-2-enoate
  • Methyl 2-fluoro-3-methoxyprop-2-enoate

These compounds share similar structures but differ in the halogen atom attached to the propenoate moiety. The presence of different halogens affects their reactivity and applications, with iodine generally providing higher reactivity compared to bromine, chlorine, and fluorine .

Properties

Molecular Formula

C5H7IO3

Molecular Weight

242.01 g/mol

IUPAC Name

methyl 2-iodo-3-methoxyprop-2-enoate

InChI

InChI=1S/C5H7IO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3

InChI Key

MDXPNXGUQIAENO-UHFFFAOYSA-N

Canonical SMILES

COC=C(C(=O)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl-3-methoxypropenoate, 37-f, (13.92 g, 120 mmol), N-iodosuccinimid (32 g, 140 mmol), glacial acetic acid (18 mL, 240 mmol), and dichloromethane (150 mL) was stirred at room temperature for 24 h. Triethylamine (50 mL, 36 mmol) was added, and the reaction mixture was stirred at room temperature for 12 h before water was added. The organic layer was separated and the aqueous layer was extracted with dichloromethane. The combined organic extracts were washed with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and water, and were dried over anhydrous sodium sulfate and concentrated. The residue was purified by flash chromatography (PE:EA=1:5) to afford compound, 37-g (30.5 g, crude). 1H NMR (300 MHz, CDCl3) δ 7.69 (s, 1H), 4.01 (s, 3H), 3.80 (s, 3H); LC-MS (ESI): 243 [M+H]+.
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